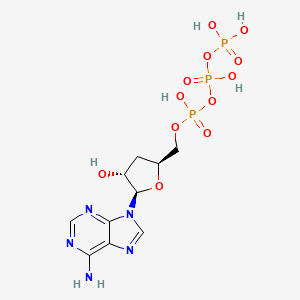
Cordycepin triphosphate
Vue d'ensemble
Description
Le triphosphate de cordycépine, également connu sous le nom de 3’-désoxyadénosine triphosphate, est un dérivé de la cordycépine, qui est un analogue de l’adénosine. La principale différence structurelle entre la cordycépine et l’adénosine réside dans l’absence d’un groupe hydroxyle en position 3’ du cycle ribose. Ce composé a suscité un intérêt considérable en raison de son large éventail d’activités biologiques, notamment son potentiel en tant que modulateur de la plasticité cellulaire dans le cancer via les voies dépendantes de l’adénosine monophosphate cyclique .
Applications De Recherche Scientifique
Cordycepin triphosphate has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in modulating cellular plasticity and signal transduction pathways.
Industry: Utilized in the production of bioactive compounds and nutraceuticals.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La cordycépine peut être synthétisée à partir de l’adénosine par une série de réactions chimiques. Une méthode consiste à convertir le groupe 3’-hydroxyle en groupe iodure, suivi d’une déshalogénation pour obtenir le produit final. Une autre méthode comprend quatre étapes : protection du 5’-hydroxyle, estérification, élimination du groupe tosyle et déprotection. L’étape clé consiste à convertir la 5’-O-triphénylméthyladénosine en 3’-O-tosyl-5’-O-triphénylméthyladénosine en utilisant l’hydrure de lithium et d’aluminium comme agent réducteur .
Méthodes de production industrielle : La cordycépine est principalement isolée de la fermentation de Cordyceps militaris. Des optimisations pour la fermentation liquide et solide, ainsi que des modifications génétiques de Cordyceps militaris, ont été utilisées pour augmenter la teneur en cordycépine. De plus, la cordycépine peut être produite par d’autres champignons tels qu’Aspergillus nidulans et Cordyceps kyushensis .
Analyse Des Réactions Chimiques
Types de réactions : Le triphosphate de cordycépine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il peut agir comme un pseudo-adénosine triphosphate, se liant au site actif de l’enzyme adénylate cyclase et réduisant la production d’adénosine monophosphate cyclique .
Réactifs et conditions courants :
Oxydation : Implique généralement des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : L’hydrure de lithium et d’aluminium est couramment utilisé comme agent réducteur.
Substitution : Le chlorure de tosyle est utilisé pour l’étape de tosylation dans la voie de synthèse.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le triphosphate de cordycépine et ses dérivés, qui peuvent subir des transformations enzymatiques supplémentaires dans des tissus spécifiques .
4. Applications de recherche scientifique
Le triphosphate de cordycépine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier les analogues de nucléotides et leurs interactions avec les enzymes.
Biologie : Étudié pour son rôle dans la modulation de la plasticité cellulaire et des voies de transduction du signal.
Industrie : Utilisé dans la production de composés bioactifs et de nutraceutiques.
Mécanisme D'action
Le triphosphate de cordycépine exerce ses effets en agissant comme un pseudo-adénosine triphosphate. Il se lie au site actif de l’enzyme adénylate cyclase, réduisant la production d’adénosine monophosphate cyclique. Cette interaction peut moduler diverses voies cellulaires, notamment les voies dépendantes de l’adénosine monophosphate cyclique, qui sont cruciales pour la plasticité cellulaire dans le cancer . De plus, le triphosphate de cordycépine active la protéine kinase activée par l’AMP, inhibant la synthèse de l’ARN et retardant la croissance cellulaire .
Comparaison Avec Des Composés Similaires
Le triphosphate de cordycépine est structurellement similaire à l’adénosine triphosphate, mais il manque un groupe hydroxyle en position 3’ du cycle ribose. Cette différence structurelle confère au triphosphate de cordycépine des activités biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Composés similaires :
Adénosine triphosphate : Le ligand endogène de l’adénylate cyclase.
Cordycépine : Le précurseur du triphosphate de cordycépine, connu pour son large éventail d’activités biologiques.
Pentostatine : Un autre composé produit par les espèces de Cordyceps, connu pour ses propriétés antitumorales.
Le triphosphate de cordycépine se distingue par sa capacité unique à moduler les voies dépendantes de l’adénosine monophosphate cyclique et ses applications thérapeutiques potentielles dans le traitement du cancer.
Propriétés
IUPAC Name |
[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHPCYXRYQPSD-BAJZRUMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014467 | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-04-1, 71997-32-5 | |
| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordycepin Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cordycepin 5'-triphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORDYCEPIN TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1199134.png)








![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)


